molecular formula C17H16O3 B1586834 Ethyl 3-oxo-3-(4-phenylphenyl)propanoate CAS No. 57477-98-2

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate

Cat. No. B1586834
CAS RN: 57477-98-2
M. Wt: 268.31 g/mol
InChI Key: MJCRLYUYIXGGAX-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate is a chemical compound with the molecular formula C17H16O4 . It has an average mass of 284.306 Da and a monoisotopic mass of 284.104858 Da .


Molecular Structure Analysis

The molecular structure of Ethyl 3-oxo-3-(4-phenylphenyl)propanoate consists of 17 carbon atoms, 16 hydrogen atoms, and 4 oxygen atoms .

Scientific Research Applications

Polymorphism Characterization

Research has explored the polymorphic forms of related compounds, utilizing spectroscopic and diffractometric techniques. These studies reveal challenges in analytical and physical characterization due to the minor but distinct differences in their spectra and diffraction patterns. Detailed solid-state nuclear magnetic resonance (SSNMR) and molecular spectroscopic methods have been applied to characterize subtle structural differences between polymorphic forms (Vogt et al., 2013).

Renewable Building Blocks

Phloretic acid, a phenolic compound, has been investigated as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This research provides a sustainable alternative to phenol, highlighting its potential in creating materials with thermal and thermo-mechanical properties suitable for various applications (Trejo-Machin et al., 2017).

Nonhydrogen Bonding Interactions

Studies on ethyl (Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have revealed the significance of rare N⋯π and O⋯π interactions in crystal packing, offering insights into nontraditional bonding mechanisms that could influence the design of novel materials (Zhang et al., 2011).

Selective Hydrolysis Studies

Research has delved into the selective hydrolysis of methanesulfonate esters, with implications for the removal of potentially genotoxic alkyl esters. These findings contribute to safer pharmaceutical manufacturing processes (Chan et al., 2008).

Optical Storage Materials

The cooperative motion of polar side groups in azo polymers has been investigated, revealing mechanisms for photoinduced birefringence. This research opens avenues for the development of reversible optical storage materials (Meng et al., 1996).

Safety And Hazards

The safety data sheet for a similar compound, Ethyl 3-(4-hydroxyphenyl)propanoate, advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin, eyes, and clothing . It also recommends using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O3/c1-2-20-17(19)12-16(18)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCRLYUYIXGGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=C(C=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40373487
Record name ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-oxo-3-(4-phenylphenyl)propanoate

CAS RN

57477-98-2
Record name ethyl 3-oxo-3-(4-phenylphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40373487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57477-98-2
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

14.7 g (75.0 mmol) of 4-acetylbiphenyl is dissolved in 150 mL of diethylcarbonate. Under protective gas, a total of 6.50 g (150 mmol) sodium hydride in oil (55%) is added batchwise at 0° C. The mixture is kept for 5 minutes at 0° C., then stirred for 2 hours at 80° C. After cooling, the mixture is poured onto water and extracted with methylene chloride; the organic phase is washed with water and finally dried over sodium sulfate. The solvent is eliminated, the residue is suspended in water and neutralized with 1N hydrochloric acid. The aqueous phase is extracted with diethyl ether, the organic phase is dried over sodium sulfate, and finally the solvent is eliminated. Lastly the residue is recrystallized from petroleum ether and the product is dried in vacuo at 50° C. Yield: 15.3 g (76% of theory); Rf value: 0.60 (silica gel, petroleum ether/ethyl acetate=5:2); m.p. 75° C.-77° C.; C17H16O3; EII mass spectrum: m/z=269 [M+H]+.
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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